molecular formula C15H12Cl2N4O B12608128 6-(2,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-87-6

6-(2,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12608128
CAS No.: 917759-87-6
M. Wt: 335.2 g/mol
InChI Key: HUZXPJOJHMVITD-UHFFFAOYSA-N
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Description

6-(2,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties. Pyridopyrimidines are known for their diverse biological activities, making them valuable in medicinal chemistry .

Preparation Methods

The synthesis of 6-(2,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2,5-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form an intermediate, which is then cyclized to produce the desired pyridopyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-(2,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(2,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The compound’s lipophilicity allows it to easily diffuse into cells, enhancing its effectiveness .

Comparison with Similar Compounds

6-(2,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can be compared with other pyridopyrimidine derivatives, such as:

What sets this compound apart is its specific substitution pattern and the presence of the ethoxy group, which may contribute to its unique biological activity and chemical properties.

Properties

CAS No.

917759-87-6

Molecular Formula

C15H12Cl2N4O

Molecular Weight

335.2 g/mol

IUPAC Name

6-(2,5-dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H12Cl2N4O/c1-2-22-14-13-12(20-15(18)21-14)6-5-11(19-13)9-7-8(16)3-4-10(9)17/h3-7H,2H2,1H3,(H2,18,20,21)

InChI Key

HUZXPJOJHMVITD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=C(C=CC(=C3)Cl)Cl)N

Origin of Product

United States

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